Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety, an azetidine ring, and a benzoate ester
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to downstream effects such as the release of energy from carbohydrates during metabolism .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chlorobenzo[d]thiazole.
Synthesis of the azetidine ring: The azetidine ring can be synthesized by reacting an appropriate azetidine precursor with a carbonyl compound.
Coupling reactions: The final step involves coupling the benzo[d]thiazole moiety with the azetidine ring and benzoate ester under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the chlorobenzo[d]thiazole moiety.
Scientific Research Applications
Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its complex structure.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
- Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
Uniqueness
Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is unique due to the presence of the chlorine atom on the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSUTJKCAESOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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